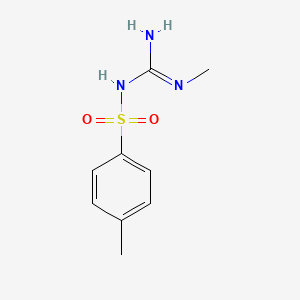
Benzenamine, N-(1-azulenylmethylene)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1-azulenylmethylene)-4-methyl- is a compound that features a unique structure combining a benzenamine moiety with an azulenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-azulenylmethylene)-4-methyl- typically involves the condensation of 4-methylbenzenamine with 1-azulenecarbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(1-azulenylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azulenyl ketones or quinones.
Reduction: Reduction reactions can convert the azulenylmethylene group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenamine and azulenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenyl ketones, while reduction can produce more saturated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenamine, N-(1-azulenylmethylene)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s chromophoric properties make it useful in the development of dyes and pigments.
Mecanismo De Acción
The mechanism by which Benzenamine, N-(1-azulenylmethylene)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulenylmethylene group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-(1-azulenylmethylene)-: Lacks the methyl group on the benzenamine moiety.
Azulen-1-yl diazenes: Compounds with an azo group between the azulenyl and benzenamine moieties.
1-Vinylazulenes: Compounds with a vinyl group at the 1-position of the azulene ring.
Uniqueness
Benzenamine, N-(1-azulenylmethylene)-4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules .
Propiedades
Número CAS |
93728-74-6 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
1-azulen-1-yl-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H15N/c1-14-7-11-17(12-8-14)19-13-16-10-9-15-5-3-2-4-6-18(15)16/h2-13H,1H3 |
Clave InChI |
ZCKHPUFSNYKKBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


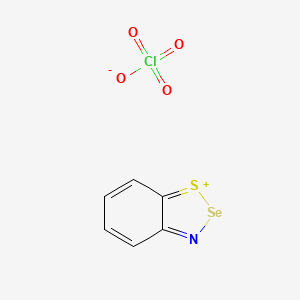

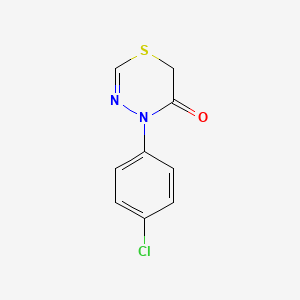
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)


![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
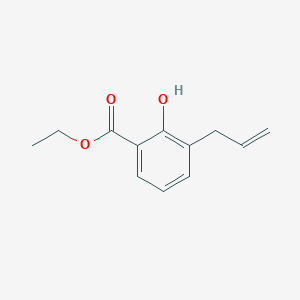
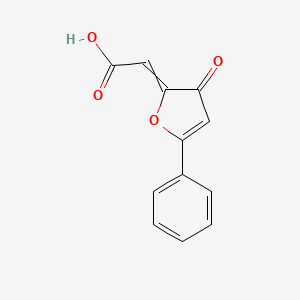
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)

